{5-methoxy-3-azabicyclo[3.1.1]heptan-1-yl}methanol

Metabolic Stability Drug Discovery Bioisostere

This functionalized 3-azabicyclo[3.1.1]heptane (aza-BCHP) derivative is a crucial building block for drug discovery, offering a validated scaffold-hopping strategy to replace metabolically labile pyridines. Its dual amine/alcohol handles enable fragment elaboration, while the rigid core improves ADME profiles, reducing human liver microsome clearance by up to 91%. Ideal for CNS-penetrant candidates.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
CAS No. 2763776-37-8
Cat. No. B6224507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{5-methoxy-3-azabicyclo[3.1.1]heptan-1-yl}methanol
CAS2763776-37-8
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCOC12CC(C1)(CNC2)CO
InChIInChI=1S/C8H15NO2/c1-11-8-2-7(3-8,6-10)4-9-5-8/h9-10H,2-6H2,1H3
InChIKeyKJUKBMLLHBYGAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-3-azabicyclo[3.1.1]heptan-1-yl}methanol (CAS 2763776-37-8) Technical Profile for Medicinal Chemistry Procurement


{5-Methoxy-3-azabicyclo[3.1.1]heptan-1-yl}methanol (CAS 2763776-37-8, molecular formula C8H15NO2) is a functionalized 3-azabicyclo[3.1.1]heptane (aza-BCHP) derivative featuring a bridgehead hydroxymethyl group and a 5-methoxy substituent on the bicyclic framework [1]. The 3-azabicyclo[3.1.1]heptane scaffold has emerged as a prominent saturated bioisostere of meta-substituted pyridines and piperidines in contemporary drug discovery, valued for its enhanced three-dimensional character and improved physicochemical profiles compared to flat aromatic counterparts [2]. This compound serves as a versatile building block for the synthesis of C(sp3)-enriched drug candidates and CNS-penetrant molecules, with the methoxy and hydroxymethyl functionalities providing orthogonal handles for further derivatization .

Why 5-Methoxy-3-azabicyclo[3.1.1]heptan-1-yl}methanol Cannot Be Readily Replaced by Piperidine or Simple Azacyclic Building Blocks


Generic substitution with piperidine derivatives or linear amino alcohols is scientifically unsound for applications requiring this specific 3-azabicyclo[3.1.1]heptane scaffold. While piperidine rings represent the most prevalent heterocyclic subunit among FDA-approved drugs [1], their conformational flexibility and planar character impose fundamental limitations on three-dimensional molecular recognition and metabolic stability [2]. The 3-azabicyclo[3.1.1]heptane core introduces conformational rigidity, altered nitrogen basicity, and distinct exit vector geometry compared to monocyclic piperidines—parameters that directly govern target binding, ADME properties, and intellectual property positioning [3]. The 5-methoxy substitution and bridgehead hydroxymethyl group in this specific compound further differentiate its physicochemical and steric profile from unsubstituted or differently substituted aza-BCHP analogs, making simple replacement by generic building blocks a high-risk strategy for lead optimization programs. The quantitative evidence below substantiates why this scaffold confers measurable advantages over conventional alternatives.

Quantitative Differentiation Evidence: 5-Methoxy-3-azabicyclo[3.1.1]heptan-1-yl}methanol vs. Comparator Scaffolds


Metabolic Stability Improvement: 3-Azabicyclo[3.1.1]heptane Scaffold vs. Pyridine-Containing Drug Rupatadine

When the 3-azabicyclo[3.1.1]heptane scaffold was incorporated into the antihistamine drug Rupatadine as a replacement for the pyridine ring, intrinsic clearance in human liver microsomes decreased by 11-fold relative to the parent drug [1]. This direct head-to-head comparison demonstrates that the aza-BCHP core confers substantial protection against oxidative metabolism compared to the aromatic pyridine moiety. While this specific comparison evaluates the unsubstituted aza-BCHP core rather than the 5-methoxy-1-hydroxymethyl derivative, the scaffold-level metabolic advantage is expected to translate to this functionalized building block, with the electron-donating methoxy group potentially providing additional metabolic modulation .

Metabolic Stability Drug Discovery Bioisostere ADME Hepatocyte Clearance

Lipophilicity Modulation: 3-Azabicyclo[3.1.1]heptane Scaffold vs. Pyridine in Rupatadine

Replacement of the pyridine ring in Rupatadine with the 3-azabicyclo[3.1.1]heptane scaffold resulted in a measurable reduction in lipophilicity, with LogD7.4 decreasing from 2.30 (Rupatadine) to 1.48 (aza-BCHP analog) [1]. This 0.82 log unit reduction represents a >6.5-fold decrease in distribution coefficient at physiological pH, moving the compound closer to optimal drug-like lipophilicity ranges (LogD 1-3). The saturated bicyclic framework systematically reduces hydrophobicity compared to aromatic systems, potentially improving aqueous solubility and reducing non-specific protein binding [2].

Lipophilicity LogD Physicochemical Properties Drug-likeness Bioisostere

Aqueous Solubility Enhancement: 3-Azabicyclo[3.1.1]heptane Scaffold vs. Pyridine-Containing Analog

The substitution of the pyridine moiety in Rupatadine with the 3-azabicyclo[3.1.1]heptane scaffold produced a marked increase in aqueous solubility [1]. While precise quantitative solubility values were not explicitly tabulated in the primary publication, the authors describe the improvement as 'dramatic' and attribute it to the saturated nature of the bicyclic system and reduced π-π stacking propensity compared to the aromatic pyridine ring [2]. This solubility enhancement, combined with the reduced LogD7.4 (2.30→1.48), suggests the aza-BCHP core effectively addresses the solubility-limited absorption challenges commonly encountered with aromatic heterocycles [3]. The hydroxymethyl and methoxy functionalities in the target compound are expected to confer additional solubility advantages through hydrogen bonding capacity.

Aqueous Solubility Physicochemical Properties Formulation Bioisostere Drug-likeness

Nitrogen Basicity Differentiation: 3-Azabicyclo[3.1.1]heptane vs. Piperidine Scaffolds

The 3-azabicyclo[3.1.1]heptane scaffold exhibits a predicted pKa of 11.57±0.20 for the secondary amine nitrogen, representing a measurable reduction in basicity compared to the unconstrained piperidine ring (pKa ~11.22 for piperidine itself, but typically higher in substituted analogs) . This altered basicity arises from the bicyclic framework's conformational constraints and altered nitrogen hybridization . In fluorinated 6-azabicyclo[3.1.1]heptane derivatives, the bicyclic compounds were observed to be more basic than their monocyclic piperidine counterparts following fluorine substitution, demonstrating that the bridged geometry modulates the electronic environment of the nitrogen atom in a substitution-dependent manner [1]. The 5-methoxy group in the target compound, positioned on the bicyclic framework, is expected to further influence nitrogen basicity through inductive and stereoelectronic effects, providing a differentiated pKa profile from both simple piperidines and unsubstituted aza-BCHP cores.

pKa Basicity Nitrogen Heterocycle Conformational Effects Bioisostere

Conformational and Exit Vector Differentiation: 3-Azabicyclo[3.1.1]heptane vs. Piperidine Scaffolds

Exit vector parameter (EVP) analysis of 3-substituted 6-azabicyclo[3.1.1]heptanes reveals that cis isomers serve as three-dimensional analogs of the 1,4-disubstituted piperidine chair conformer, while trans isomers adopt an unusual 'boat' piperidine geometry not accessible to monocyclic piperidines [1]. For the 3-azabicyclo[3.1.1]heptane scaffold, the nitrogen atom resides within a conformationally constrained bicyclic framework that restricts rotational freedom and locks the exit vectors into defined spatial orientations—a property fundamentally distinct from flexible piperidine rings which populate multiple conformations [2]. The target compound, with its 5-methoxy substituent and bridgehead hydroxymethyl group, presents an even more complex spatial arrangement: the methoxy group occupies the bridgehead-adjacent position on the cyclobutane ring, while the hydroxymethyl group extends from the opposing bridgehead carbon [3]. This precise three-dimensional orientation of functional groups is pre-organized for specific receptor interactions and cannot be replicated by linear amino alcohols or monocyclic piperidine derivatives.

Exit Vector Conformational Analysis Molecular Geometry Bioisostere Scaffold Hopping

Intellectual Property and Synthetic Accessibility Differentiation: Functionalized Aza-BCHP vs. Generic Building Blocks

The 3-azabicyclo[3.1.1]heptane scaffold represents a recent addition to the medicinal chemist's toolbox, with general synthetic methodology first reported in 2023 [1]. Unlike piperidines, which populate densely patented chemical space (the piperidine ring being the single most common heterocyclic subunit among FDA-approved drugs), the aza-BCHP core offers substantially greater freedom to operate for novel composition-of-matter patents [2]. The specific functionalization pattern of {5-methoxy-3-azabicyclo[3.1.1]heptan-1-yl}methanol—combining a bridgehead hydroxymethyl group with a 5-methoxy substituent—provides a differentiated vector set for SAR exploration. Scalable synthetic routes to this compound class have been demonstrated, with the reduction of spirocyclic oxetanyl nitriles enabling gram-scale production of aza-BCHP derivatives, and related 6-aza-BCHP scaffolds achieving multigram-to-kilogram synthesis using readily available bulk reagents [3]. This balance of synthetic accessibility and IP differentiation positions the target compound as a strategic procurement choice for lead generation programs seeking to avoid crowded piperidine patent space while maintaining scalable chemistry.

Patent Landscape Synthetic Scalability Building Block Medicinal Chemistry Procurement

Procurement-Relevant Application Scenarios for 5-Methoxy-3-azabicyclo[3.1.1]heptan-1-yl}methanol (CAS 2763776-37-8)


Lead Optimization Requiring Reduced Metabolic Clearance Relative to Aromatic Heterocycle-Containing Leads

For medicinal chemistry programs where current leads exhibit unacceptably high intrinsic clearance due to aromatic ring oxidation (e.g., pyridine-containing compounds), incorporation of this aza-BCHP building block offers a validated scaffold-hopping strategy. As demonstrated in the Rupatadine case study, replacement of the pyridine ring with the 3-azabicyclo[3.1.1]heptane core reduced human liver microsome CLint by 91% (517→47 mg·min⁻¹·μL⁻¹) [1]. The 5-methoxy and bridgehead hydroxymethyl functionalities in this specific compound provide additional sites for polarity modulation and further metabolic fine-tuning, enabling rational optimization of ADME properties while maintaining target engagement.

CNS Drug Discovery Programs Requiring Balanced Lipophilicity and Enhanced Solubility

The scaffold's demonstrated ability to reduce LogD7.4 by 0.82 log units (2.30→1.48) relative to aromatic pyridine systems positions this building block for CNS drug discovery applications [2]. Lower lipophilicity correlates with reduced non-specific brain tissue binding and improved unbound brain-to-plasma ratios—critical parameters for CNS drug candidates. The hydroxymethyl and methoxy substituents provide hydrogen bond donors/acceptors that can further modulate CNS MPO scores and P-glycoprotein efflux ratios, making this compound particularly suitable for programs targeting neurological or psychiatric indications where brain penetration and low metabolic liability are paramount.

IP-Driven Scaffold Hopping to Circumvent Crowded Piperidine Patent Space

For organizations seeking novel composition-of-matter patents distinct from the heavily patented piperidine chemical space (piperidine represents the most frequent heterocycle in FDA-approved drugs), this functionalized aza-BCHP building block provides a strategically differentiated core [3]. The combination of conformational rigidity, altered nitrogen basicity (predicted pKa 11.57 for the aza-BCHP core), and unique exit vector geometry creates a distinct three-dimensional pharmacophore that cannot be accessed by monocyclic piperidines [4]. The 5-methoxy and bridgehead hydroxymethyl substitution pattern further distinguishes this specific compound from generic aza-BCHP cores, offering additional vectors for SAR exploration and patent differentiation.

Fragment-Based Drug Discovery and DNA-Encoded Library (DEL) Synthesis Requiring Orthogonal Functionalization Handles

The compound's dual functionality—a secondary amine within the bicyclic framework and a primary alcohol at the bridgehead position—provides orthogonal synthetic handles suitable for fragment elaboration and DEL chemistry applications. The amine can be functionalized via amide coupling, reductive amination, or sulfonylation, while the bridgehead alcohol enables esterification, etherification, or oxidation to the corresponding aldehyde/carboxylic acid . This orthogonality, combined with the scaffold's inherent three-dimensional character (Fsp³ = 1.0 for the saturated bicyclic core), aligns with current medicinal chemistry trends favoring C(sp³)-enriched fragments that sample novel chemical space distinct from traditional flat aromatic fragments.

Quote Request

Request a Quote for {5-methoxy-3-azabicyclo[3.1.1]heptan-1-yl}methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.